1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of ATHPINACA isomer 2 involves the reaction of 1-(tetrahydro-2H-pyran-4-yl)methylamine with tricyclo[3.3.1.13,7]dec-2-yl-1H-indazole-3-carboxylic acid chloride . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to obtain ATHPINACA isomer 2 in high purity .
Chemical Reactions Analysis
ATHPINACA isomer 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ATHPINACA isomer 2 into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole ring is substituted with various nucleophiles.
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ATHPINACA isomer 2 .
Scientific Research Applications
ATHPINACA isomer 2 has several scientific research applications:
Mechanism of Action
The mechanism of action of ATHPINACA isomer 2 involves its interaction with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids . This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological effects .
Comparison with Similar Compounds
ATHPINACA isomer 2 is structurally similar to other synthetic cannabinoids such as CUMYL-THPINACA and AKB48 (APINACA) . it is unique due to its specific adamantyl moiety, which distinguishes it from other compounds . The similar compounds include:
- CUMYL-THPINACA
- AKB48 (APINACA)
- 5F-APINACA
- ADB-CHMINACA
- MDMB-CHMINACA
ATHPINACA isomer 2’s unique structure and properties make it a valuable compound for scientific research and forensic applications .
Properties
CAS No. |
1400742-48-4 |
---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28) |
InChI Key |
XFZLBNDGZVRJNJ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6 |
Synonyms |
AD-THPINACA; Adamantyl-THPINACA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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